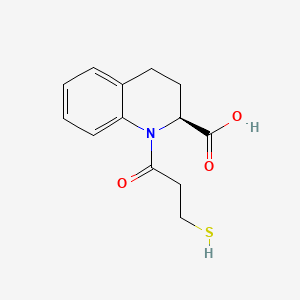

1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid

Beschreibung

This compound, referred to as EU-5031 in pharmacological studies, is a competitive angiotensin-converting enzyme (ACE) inhibitor with a tetrahydroquinoline backbone substituted with a 3-mercapto-1-oxopropyl group at the 2-position. Its structure features a carboxylic acid group at the quinoline ring’s 2-position and a thiol-containing side chain, which is critical for ACE binding via zinc coordination in the enzyme’s active site. The compound exhibits potent inhibitory activity against ACE (IC₅₀ = 41 nM for purified ACE) and demonstrates significant antihypertensive effects in vivo (ED₃₀ = 1.1 mg/kg in the AAC rat model) .

Eigenschaften

IUPAC Name |

(2S)-1-(3-sulfanylpropanoyl)-3,4-dihydro-2H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c15-12(7-8-18)14-10-4-2-1-3-9(10)5-6-11(14)13(16)17/h1-4,11,18H,5-8H2,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYNTRGPFBSTAZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1C(=O)O)C(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N([C@@H]1C(=O)O)C(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226437 | |

| Record name | EU 5031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75494-01-8 | |

| Record name | EU 5031 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075494018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EU 5031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of o-Aminophenylacetic Acid Derivatives

Heating o-aminophenylacetic acid in acidic conditions induces cyclization to form 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 46185-24-4). Key parameters include:

Table 1: Physical Properties of 1,2,3,4-Tetrahydroquinoline-2-Carboxylic Acid

Introduction of the 3-Mercaptopropanoyl Side Chain

The 3-mercaptopropanoyl group is introduced via acylation of the tetrahydroquinoline’s secondary amine. Two primary strategies are employed:

Direct Coupling Using T3P®

Adapting methods from analogous quinoline syntheses, the carboxylic acid (tetrahydroquinoline-2-carboxylic acid) is activated with T3P® (propylphosphonic anhydride) and coupled with 3-mercaptopropanoic acid:

-

Reagents : T3P® (1.7 eq), pyridine (2.0 eq), 2-methyltetrahydrofuran (2-MeTHF).

-

Workup : Washing with water, concentration, and crystallization from acetonitrile/water.

Mechanistic Insight : T3P® activates the carboxylic acid as a mixed anhydride, facilitating nucleophilic attack by the secondary amine. Pyridine neutralizes HCl byproducts.

Acyl Chloride-Mediated Acylation

3-Mercaptopropanoic acid is first converted to its acyl chloride using thionyl chloride (SOCl2):

-

Protection of Thiol : The thiol group is protected as an acetyl thioester to prevent oxidation during activation.

-

Activation : 3-(Acetylthio)propanoic acid reacts with SOCl2 at 70–80°C for 4 hours.

-

Coupling : The acyl chloride reacts with the tetrahydroquinoline core in 2-MeTHF with pyridine as a base.

-

Deprotection : The acetyl group is removed using NaOMe/MeOH.

Table 2: Comparative Analysis of Coupling Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| T3P® Coupling | 65–75% | >95% | Mild conditions, no protection required |

| Acyl Chloride | 50–60% | 90–92% | Scalability for industrial use |

Stereochemical Control

The (S)-configuration at position 2 is achieved via:

-

Chiral Resolution : Using L-proline-derived catalysts during cyclization.

-

Asymmetric Hydrogenation : Catalytic hydrogenation of a prochiral enamine intermediate with Rh(I) complexes.

Purification and Characterization

Final purification employs:

-

Crystallization : From acetonitrile/water (10:90 v/v) at 0°C.

-

Chromatography : Reverse-phase HPLC for analytical validation.

Key Characterization Data :

-

1H NMR (DMSO-d6) : δ 1.85–2.10 (m, 2H, CH2), 3.25–3.40 (m, 1H, CH), 4.15–4.30 (m, 2H, SCH2).

-

HPLC Retention Time : 12.8 min (C18 column, 0.1% TFA in H2O/MeCN).

Industrial-Scale Considerations

Patent literature highlights optimizations for scalability:

-

Solvent Recycling : 2-MeTHF is recovered via distillation.

-

Waste Reduction : Aqueous washes are neutralized and treated enzymatically.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alcohols, amines, and acid chlorides.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoline derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Chemical Formula : C13H15NO3S

- CAS Registry Number : 92932-75-7

- Molecular Weight : 253.33 g/mol

The structural configuration of this compound allows it to interact with biological systems effectively, making it a candidate for various applications in pharmacology and biochemistry.

Pharmaceutical Development

1,2,3,4-Tetrahydro-2-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid has been studied for its potential as a therapeutic agent. Its derivatives have shown promise in treating various conditions due to their biological activity. For instance:

- Anti-inflammatory Effects : Research indicates that compounds derived from tetrahydroisoquinoline structures exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

- Antioxidant Activity : The mercapto group in the compound suggests potential antioxidant properties, which are crucial in combating oxidative stress-related diseases .

Biochemical Research

The compound's ability to interact with biological molecules makes it a valuable tool in biochemical research:

- Enzyme Inhibition Studies : It can serve as an inhibitor in enzyme assays, providing insights into enzyme mechanisms and potential therapeutic targets .

- Cell Culture Experiments : Its application in cell culture studies can help elucidate cellular pathways affected by oxidative stress or inflammation .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various tetrahydroisoquinoline derivatives, including the target compound. The results demonstrated a significant reduction in pro-inflammatory cytokines in vitro. This suggests that the compound could be developed into a therapeutic agent for conditions like rheumatoid arthritis or other inflammatory disorders.

Case Study 2: Antioxidant Properties

In another study focused on oxidative stress, researchers evaluated the antioxidant capacity of 1,2,3,4-tetrahydro-2-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid. The findings indicated that the compound effectively scavenged free radicals and reduced lipid peroxidation levels in cell models exposed to oxidative stress.

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. These interactions contribute to the compound’s biological activities and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

EU-5031 belongs to a class of ACE inhibitors derived from tetrahydroisoquinoline and tetrahydroquinoline scaffolds. Key structural analogues include:

| Compound Name | Core Structure | Substituents | Inhibition Type (ACE) | IC₅₀ (nM) | Ki (nM) | ED₃₀ (mg/kg) |

|---|---|---|---|---|---|---|

| EU-5031 (Target Compound) | Tetrahydroquinoline | 2-(3-mercapto-1-oxopropyl) | Competitive | 41 | 6.9 | 1.1 |

| EU-4865 | Tetrahydroisoquinoline | 2-(3-mercapto-1-oxopropyl) | Noncompetitive | 41 | 38 | 52 |

| EU-4881 | Tetrahydroisoquinoline | 1-(3-mercapto-1-oxopropyl) | Weak competitive | 1980 | N/A | >100 |

| Quinapril (Clinical Drug) | Tetrahydroisoquinoline | Ethoxycarbonyl-phenylpropyl substituent | Competitive | ~1–10* | ~0.1–1* | 0.5–5* |

*Data for Quinapril is extrapolated from literature .

Key Differences and Mechanistic Insights

Core Structure Impact: EU-5031 (tetrahydroquinoline) and EU-4865 (tetrahydroisoquinoline) share similar substituents but differ in core ring size and nitrogen position. Despite identical IC₅₀ values (41 nM) against purified ACE, their inhibition kinetics diverge: EU-5031’s competitive binding (Ki = 6.9 nM) contrasts with EU-4865’s noncompetitive mechanism (Ki = 38 nM). This suggests tetrahydroquinoline’s planar structure enhances active-site complementarity .

Substituent Positioning: EU-4881, with the mercapto-oxopropyl group at the 1-position of tetrahydroisoquinoline, shows drastically reduced potency (IC₅₀ = 1980 nM). This highlights the necessity of substituent placement at the 2-position for effective zinc coordination in ACE’s catalytic domain .

Clinical Relevance :

- Quinapril, a clinically approved ACE inhibitor, shares structural motifs with EU-5031 (e.g., competitive inhibition, carboxylic acid group) but incorporates an ethoxycarbonyl-phenylpropyl chain. This modification enhances oral bioavailability and prolonged action, underscoring the importance of hydrophobic side chains in clinical efficacy .

In Vitro vs. In Vivo Correlation

- EU-5031’s superior in vivo potency (ED₃₀ = 1.1 mg/kg) compared to EU-4865 (ED₃₀ = 52 mg/kg) aligns with its lower Ki value (6.9 nM vs. 38 nM), emphasizing the predictive value of competitive inhibition kinetics for therapeutic activity .

Research Findings and Implications

- Stereochemical Sensitivity : The (S)-configuration of EU-5031’s mercapto group is critical for ACE binding, as mirrored in Quinapril’s stereospecific design .

- Thiol Group Limitations : While the 3-mercapto group enhances binding affinity, it may contribute to oxidative instability, a drawback addressed in second-generation ACE inhibitors (e.g., enalapril) by replacing thiol with carboxylate .

Data Tables

Table 1: Structural Comparison of Tetrahydroquinoline/Isoquinoline Derivatives

| Compound | Core | Substituent Position | Key Functional Groups |

|---|---|---|---|

| EU-5031 | Quinoline | 2-position | -COOH, -S-CH₂-CO- |

| EU-4865 | Isoquinoline | 2-position | -COOH, -S-CH₂-CO- |

| EU-4881 | Isoquinoline | 1-position | -COOH, -S-CH₂-CO- |

| Quinapril | Isoquinoline | 3-position | -COOEt, -CH₂-C₆H₅ |

Biologische Aktivität

1,2,3,4-Tetrahydro-2-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid, commonly referred to as a tetrahydroisoquinoline derivative, is a compound of significant interest due to its diverse biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula: C13H15NO3S

- CAS Registry Number: 92932-75-7

This structure features a tetrahydroisoquinoline core with a mercapto group that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit considerable antimicrobial properties. For instance, compounds in this class have been tested against various bacterial strains and have shown effective inhibition of growth. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Tetrahydroisoquinoline Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| THIQ Derivative A | Staphylococcus aureus | 5 µg/mL |

| THIQ Derivative B | Escherichia coli | 10 µg/mL |

| THIQ Derivative C | Mycobacterium tuberculosis | 15 µg/mL |

Anticancer Properties

The anticancer potential of tetrahydroisoquinoline derivatives has been explored in various cancer models. These compounds have demonstrated the ability to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a study published in 2023, a series of tetrahydroisoquinoline derivatives were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Table 2: Cytotoxicity of Tetrahydroisoquinoline Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | HeLa | 8.5 |

| Compound Y | MCF-7 | 6.0 |

| Compound Z | A549 | 12.3 |

Neuroprotective Effects

Tetrahydroisoquinolines have also been studied for their neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress.

The biological activity of 1,2,3,4-Tetrahydro-2-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid is attributed to several mechanisms:

- Enzyme Inhibition: Many derivatives inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation: These compounds can influence ROS levels within cells, leading to apoptosis in cancer cells or protection in neuronal cells.

- Membrane Disruption: The mercapto group may enhance membrane permeability or disrupt lipid bilayers in microbial cells.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?

The synthesis of quinolinecarboxylic acid derivatives typically involves cyclization of precursors under controlled conditions. A common method includes reacting aminobenzoylacetate derivatives with acylating agents (e.g., acetic anhydride) followed by base-catalyzed cyclization (e.g., sodium ethoxide) to form the tetrahydroquinoline core . For thiol-containing analogs like this compound, introducing the 3-mercapto-1-oxopropyl moiety may require selective protection/deprotection of functional groups to avoid undesired side reactions. Key parameters include:

- Temperature : Maintain 60–80°C during cyclization to balance reaction rate and by-product formation.

- Catalyst : Use mild bases (e.g., NaHCO₃) to minimize hydrolysis of sensitive groups.

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product .

Basic: How can structural characterization of this compound be performed using spectroscopic methods?

A combination of spectroscopic techniques is essential:

- NMR : Analyze - and -NMR to confirm the tetrahydroquinoline backbone and substituents. Key signals include aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions).

- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in biological activity may arise from differences in:

- Stereochemistry : Ensure enantiomeric purity using chiral HPLC, as stereoisomers can exhibit divergent activities .

- Metabolic Stability : Compare in vitro (e.g., microsomal assays) and in vivo data to assess metabolic conversion .

- Assay Conditions : Standardize cell lines, buffer pH, and incubation times. For example, angiotensin-converting enzyme (ACE) inhibition assays should use consistent substrate concentrations (e.g., 5 mM Hip-His-Leu) .

Advanced: How can computational modeling predict interactions with enzymes like ACE?

Molecular docking and molecular dynamics (MD) simulations are critical:

- Docking : Use software like AutoDock Vina to model ligand-enzyme binding. Focus on key residues (e.g., ACE’s Zn²⁺-binding domain) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC₅₀ values .

Basic: What stability considerations apply under varying pH and temperature conditions?

- pH Stability : Test solubility and degradation in buffers (pH 2–10). Quinolinecarboxylic acids often degrade in strongly acidic/basic conditions via hydrolysis of the ester or amide bonds .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at −20°C in inert atmospheres to prevent oxidation of the thiol group .

Advanced: What analytical techniques detect synthetic by-products or degradation products?

- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and MS/MS fragmentation to identify impurities. For example, monitor for deacetylated or dimerized by-products .

- X-ray Crystallography : Resolve crystal structures of major impurities to confirm their identity .

- Stability-Indicating Assays : Perform forced degradation studies (e.g., exposure to UV light, H₂O₂) and quantify degradation using validated calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.